1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene
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Overview
Description
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene typically involves the nitration of 1,4-difluorobenzene followed by the introduction of the trifluoromethylthio group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The trifluoromethylthio group can be introduced using trifluoromethylthiolating agents such as trifluoromethylthiolate salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Sulfoxides and Sulfones: From the oxidation of the trifluoromethylthio group.
Scientific Research Applications
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound. The fluorine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-nitrobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially less stable.
1,4-Difluoro-2,5-dimethoxybenzene: Contains methoxy groups instead of the nitro and trifluoromethylthio groups, leading to different reactivity and applications.
3,4-Difluoronitrobenzene: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of both nitro and trifluoromethylthio groups, which impart distinct chemical properties such as high lipophilicity, stability, and reactivity. These properties make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H2F5NO2S |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1,4-difluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-2-6(16-7(10,11)12)4(9)1-5(3)13(14)15/h1-2H |
InChI Key |
DTJJONYVTXLVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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